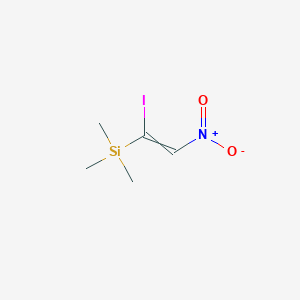

(1-Iodo-2-nitroethenyl)(trimethyl)silane

Description

(1-Iodo-2-nitroethenyl)(trimethyl)silane is an organosilicon compound characterized by a trimethylsilyl group attached to a 1-iodo-2-nitroethenyl moiety. The structure comprises a nitro group (electron-withdrawing) and an iodine atom (leaving group) on adjacent carbons of an ethenyl backbone, linked to a trimethylsilane (Si(CH₃)₃) group.

Properties

CAS No. |

922139-04-6 |

|---|---|

Molecular Formula |

C5H10INO2Si |

Molecular Weight |

271.13 g/mol |

IUPAC Name |

(1-iodo-2-nitroethenyl)-trimethylsilane |

InChI |

InChI=1S/C5H10INO2Si/c1-10(2,3)5(6)4-7(8)9/h4H,1-3H3 |

InChI Key |

AVYGFFXPLHVAIV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=C[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Iodo-2-nitroethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with iodine and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

(CH3)3SiC≡CH+I2+HNO3→(CH3)3SiC(I)=CHNO2

Industrial Production Methods

Industrial production of (1-Iodo-2-nitroethenyl)(trimethyl)silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Iodo-2-nitroethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are used under controlled conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives of (1-Iodo-2-nitroethenyl)(trimethyl)silane.

Reduction Reactions: (1-Amino-2-nitroethenyl)(trimethyl)silane.

Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the ethenyl group.

Scientific Research Applications

(1-Iodo-2-nitroethenyl)(trimethyl)silane has a wide range of applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Iodo-2-nitroethenyl)(trimethyl)silane involves its ability to act as an electrophile or nucleophile in various chemical reactions. The iodo group can be easily substituted, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (1-Iodo-2-nitroethenyl)(trimethyl)silane and related compounds from the evidence:

Key Observations:

- Nitro vs. Boronate Groups : The nitro group in the target compound enhances electrophilicity, whereas the boronate ester in 's compound enables cross-coupling reactivity .

- Iodo Positioning : The aromatic iodo group in ’s compound is less reactive in aliphatic substitutions compared to the ethenyl-bound iodine in the target compound .

- Silane Backbone: All compounds feature trimethylsilyl groups, which improve solubility in nonpolar solvents and stabilize reactive intermediates.

(4-Iodophenylethynyl)trimethylsilane ():

- Reactivity: The ethynyl linker and aromatic iodo group facilitate Sonogashira couplings or Ullmann reactions.

- Applications : Used in synthesizing conjugated polymers or aryl-alkyne frameworks .

Trimethyl((dioxaborolan-yl)ethynyl)silane ():

- Reactivity : The boronate ester enables Suzuki-Miyaura couplings, while the ethynyl group allows alkyne cyclizations.

- Applications : Intermediate in pharmaceutical and materials chemistry (e.g., boron-containing drugs) .

[(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane ():

- Reactivity: The ethoxy group acts as a mild electron donor, stabilizing the ethenyl group for nucleophilic additions.

- Applications: Used in protected enol ether syntheses .

Triethynylsilane Derivative ():

- Reactivity : Multiple ethynyl groups enable complex polymer networks or metal-organic frameworks.

- Applications : Advanced materials, catalysts, or conductive polymers .

Target Compound’s Inferred Reactivity:

- Nitro Group: Likely participates in reductions to amines or acts as an electron-deficient dienophile.

- Iodo Group : May undergo Stille or Negishi couplings if paired with transition-metal catalysts.

Biological Activity

(1-Iodo-2-nitroethenyl)(trimethyl)silane, with the molecular formula C25H26FNO7S, is a complex organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula: C25H26FNO7S

- Molecular Weight: 503.5 g/mol

- IUPAC Name: [3-(4-fluorophenoxy)-4-oxochromen-7-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

- InChI Key: QWVXIFNXIURIOP-IBGZPJMESA-N

The biological activity of (1-Iodo-2-nitroethenyl)(trimethyl)silane is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation: It may bind to receptors, influencing cellular signaling cascades.

- Protein Interactions: The compound can affect protein folding and stability, impacting various biological functions.

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that (1-Iodo-2-nitroethenyl)(trimethyl)silane exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.

-

Antimicrobial Properties:

- Research indicated that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to the disruption of bacterial cell membranes.

-

Anti-inflammatory Effects:

- In vitro studies showed that (1-Iodo-2-nitroethenyl)(trimethyl)silane reduces pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Target Organism/Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Apoptosis induction | |

| Antimicrobial | Gram-positive and Gram-negative bacteria | Membrane disruption | |

| Anti-inflammatory | Macrophages | Cytokine reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.